molecular formula C16H16N2S2 B2801537 N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890962-82-0

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2801537
CAS No.: 890962-82-0
M. Wt: 300.44
InChI Key: QJHGTMSTCQKFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound with a unique structure that includes a benzo[d]thiazole ring substituted with a 2,3-dimethylphenyl group and a methylthio group

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based QS signals in Chromobacterium violaceum . This receptor plays a crucial role in the quorum sensing (QS) mechanism, which is a system of stimulus and response correlated to population density.

Mode of Action

This compound interacts with its target by inhibiting the CviR receptor . This inhibition disrupts the QS mechanism, thereby affecting the communication and coordination among bacteria.

Biochemical Pathways

The compound’s action on the CviR receptor affects the QS mechanism, which is a key biochemical pathway in bacteria. This pathway is responsible for regulating various physiological activities, including virulence, biofilm formation, and antibiotic production .

Pharmacokinetics

Its potent inhibitory activity against the cvir receptor suggests that it may have good bioavailability and effective distribution within the bacterial cell .

Result of Action

The inhibition of the CviR receptor by this compound disrupts the QS mechanism in bacteria. This disruption can lead to a decrease in virulence, biofilm formation, and antibiotic production, thereby potentially making the bacteria more susceptible to antibiotic treatment .

Future Directions

The future directions for the study of “N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine” could include further investigation of its biological activities, optimization of its synthesis, and exploration of its potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Electrophilic reagents: Nitric acid, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while electrophilic substitution could introduce nitro or halogen groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylphenyl group and a methylthio group on the benzo[d]thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-5-4-6-13(11(10)2)17-16-18-14-8-7-12(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGTMSTCQKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.